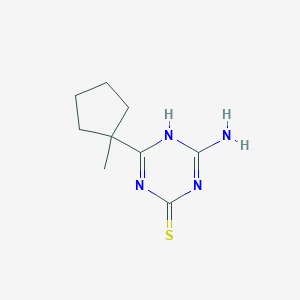![molecular formula C27H21NO2 B13145387 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline](/img/structure/B13145387.png)
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is an organic compound that features a benzo[d][1,3]dioxole moiety linked to a vinyl group and an N,N-diphenylaniline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Vinylation: The benzo[d][1,3]dioxole moiety is then subjected to a vinylation reaction using a suitable vinylating agent such as vinyl bromide in the presence of a base like potassium carbonate.
Coupling with N,N-Diphenylaniline: The final step involves coupling the vinylated benzo[d][1,3]dioxole with N,N-diphenylaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydrogenated vinyl groups.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The compound’s structure allows it to fit into binding sites of target proteins, influencing their activity and resulting in therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- 1-(Benzo[d][1,3]dioxol-5-yl)-3-N-fused heteroaryl indoles
- Benzo[d][1,3]dioxole substituted organo selenium compounds
Uniqueness
4-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-N,N-diphenylaniline is unique due to its specific combination of the benzo[d][1,3]dioxole moiety with a vinyl group and N,N-diphenylaniline structure. This unique structure imparts distinct electronic and steric properties, making it valuable for applications in organic electronics and medicinal chemistry.
Propriétés
Formule moléculaire |
C27H21NO2 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-N,N-diphenylaniline |
InChI |
InChI=1S/C27H21NO2/c1-3-7-23(8-4-1)28(24-9-5-2-6-10-24)25-16-13-21(14-17-25)11-12-22-15-18-26-27(19-22)30-20-29-26/h1-19H,20H2/b12-11+ |
Clé InChI |
NUOVLMQXFOVLHM-VAWYXSNFSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


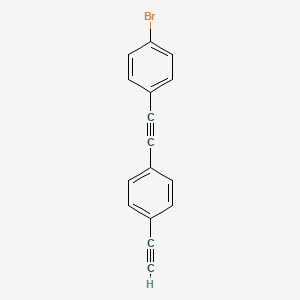


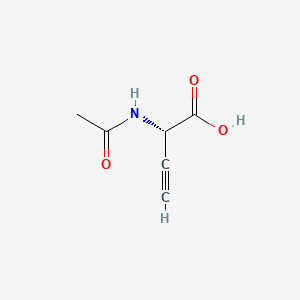
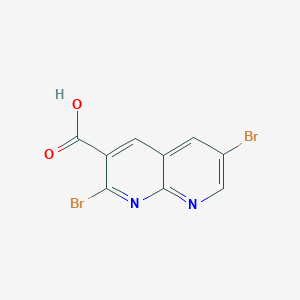
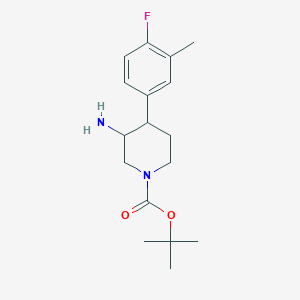
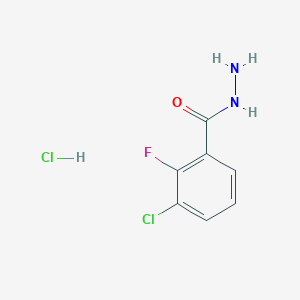
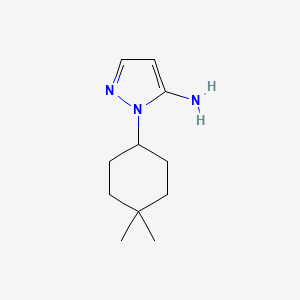
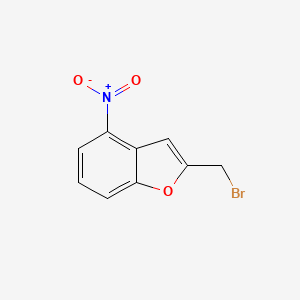
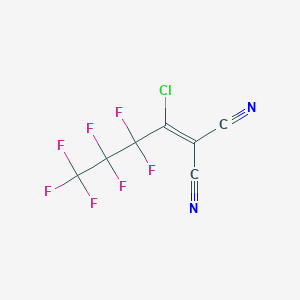
![5-Benzyl-4,5,6,7-tetrahydrofuro[3,4-c]pyridine](/img/structure/B13145361.png)
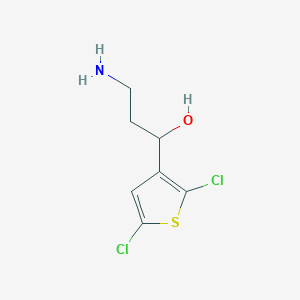
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
